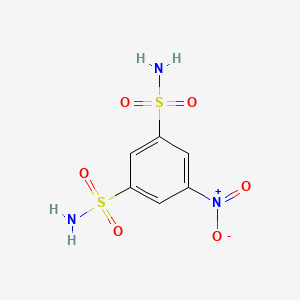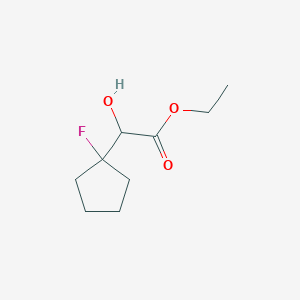
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is an organic compound with a unique structure that includes a fluorinated cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate typically involves the reaction of ethyl acetate with 1-fluorocyclopentyl ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the ketone, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(1-fluorocyclopentyl)-2-oxoacetate.
Reduction: Formation of ethyl 2-(1-fluorocyclopentyl)-2-hydroxyethanol.
Substitution: Formation of ethyl 2-(1-substituted cyclopentyl)-2-hydroxyacetate.
Applications De Recherche Scientifique
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorinated cyclopentyl ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(1-chlorocyclopentyl)-2-hydroxyacetate
- Ethyl 2-(1-bromocyclopentyl)-2-hydroxyacetate
- Ethyl 2-(1-methylcyclopentyl)-2-hydroxyacetate
Uniqueness
Ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable tool in various applications.
Propriétés
Formule moléculaire |
C9H15FO3 |
|---|---|
Poids moléculaire |
190.21 g/mol |
Nom IUPAC |
ethyl 2-(1-fluorocyclopentyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H15FO3/c1-2-13-8(12)7(11)9(10)5-3-4-6-9/h7,11H,2-6H2,1H3 |
Clé InChI |
ZRFSISRRFHDOGX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1(CCCC1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


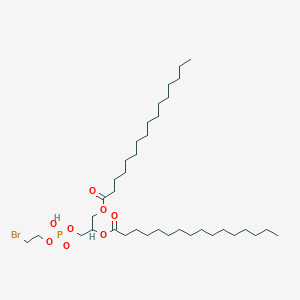
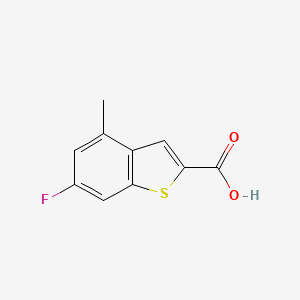

![ethyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13412314.png)
![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
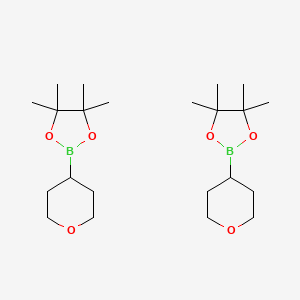
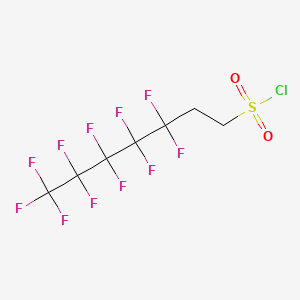

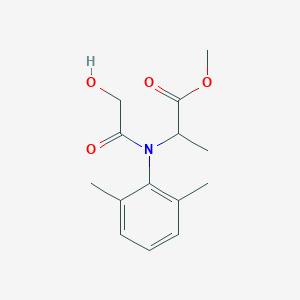
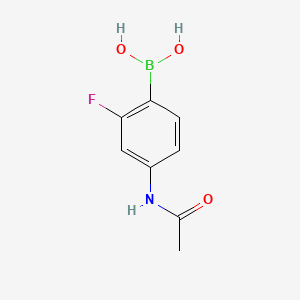
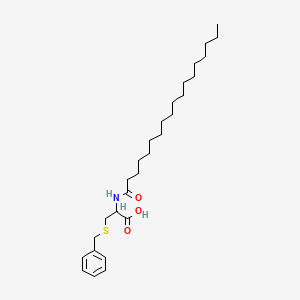
![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)

